![molecular formula C14H23ClN2O B2921457 Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride CAS No. 1052508-50-5](/img/structure/B2921457.png)
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride
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Overview
Description
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is a chemical compound with a complex molecular structure. It is primarily used in scientific research and various industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of tetrahydrofuran-2-ylmethylamine with a suitable phenyl derivative under controlled conditions. The reaction typically requires the use of a strong base and a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the study of organic synthesis, medicinal chemistry, and material science. The compound's reactivity makes it a valuable tool in the development of new drugs and materials.
Mechanism of Action
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include other amines and phenyl derivatives, but the presence of the tetrahydro-furan-2-ylmethyl group sets it apart.
Comparison with Similar Compounds
Dimethyl-(4-{[(tetrahydro-pyran-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride
Dimethyl-(4-{[(tetrahydro-thiophene-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride
Dimethyl-(4-{[(tetrahydro-pyrrolidin-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride
This compound's unique properties and applications make it a valuable asset in various fields of research and industry. Its versatility and reactivity continue to drive innovation and discovery in scientific and industrial settings.
Biological Activity
Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride (CAS Number: 1052508-50-5) is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C14H23ClN2O
- Molecular Weight : 270.81 g/mol
- Structure : The compound features a dimethylamino group, a tetrahydrofuran moiety, and a phenyl ring, which contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Studies :
Compound | Target Bacteria | MIC (µM) | Reference |
---|---|---|---|
Dimethyl derivative | S. aureus | 1.4 | |
Imidazole hybrid | E. coli | 40–70 | |
Tetrahydrofuran analog | S. aureus | 20–40 |
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored in various studies.
- Case Studies :
- In vitro studies indicated that certain derivatives showed cytotoxic effects on cancer cell lines, with IC50 values as low as 25.72 ± 3.95 μM, suggesting potential for further development in cancer therapy .
- A study involving tumor-bearing mice revealed that a related compound significantly suppressed tumor growth, highlighting its therapeutic potential .
Compound | Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Dimethyl derivative | MCF cell line | 25.72 | Induces apoptosis |
Tetrahydrofuran analog | Tumor-bearing mice | N/A | Suppresses growth |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Properties
IUPAC Name |
N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUUIGZYCPCCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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